molecular formula C19H23BrO B13037161 (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

(8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one

Cat. No.: B13037161
M. Wt: 347.3 g/mol
InChI Key: SKMKBBBFCGSWHT-VXNCWWDNSA-N
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Description

The compound (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the bromomethyl group: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions to ensure selective bromination.

    Final modifications: Additional functional groups can be introduced or modified through various organic reactions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one can undergo various types of chemical reactions, including:

    Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction reactions: Reduction can be used to modify the cyclopenta[a]phenanthrene core or other functional groups.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state or structure of the compound.

Scientific Research Applications

The compound (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (8R,9S,13S,14S)-3-(Chloromethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    (8R,9S,13S,14S)-3-(Hydroxymethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one: Similar structure but with a hydroxymethyl group.

Uniqueness

The uniqueness of (8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one lies in its specific functional groups and stereochemistry, which can impart unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H23BrO

Molecular Weight

347.3 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-(bromomethyl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H23BrO/c1-19-9-8-15-14-4-2-12(11-20)10-13(14)3-5-16(15)17(19)6-7-18(19)21/h2,4,10,15-17H,3,5-9,11H2,1H3/t15-,16-,17+,19+/m1/s1

InChI Key

SKMKBBBFCGSWHT-VXNCWWDNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)CBr

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)CBr

Origin of Product

United States

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